molecular formula C22H24N2O3 B380264 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-86-2

2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B380264
CAS No.: 326907-86-2
M. Wt: 364.4g/mol
InChI Key: IRRSJXXIIJLNHG-UHFFFAOYSA-N
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Description

2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline core.

    Formation of the Oxobutyl Side Chain: The oxobutyl side chain can be introduced through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases, including neurodegenerative disorders.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Modulating Gene Expression: It can influence the expression of genes involved in disease processes.

Comparison with Similar Compounds

2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-10-13-23(14-11-15)19(25)9-4-12-24-21(26)17-7-2-5-16-6-3-8-18(20(16)17)22(24)27/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRSJXXIIJLNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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